molecular formula C13H19NO3S B2929426 (2E)-3-(furan-2-yl)-N-[2-methoxy-4-(methylsulfanyl)butyl]prop-2-enamide CAS No. 2321335-93-5

(2E)-3-(furan-2-yl)-N-[2-methoxy-4-(methylsulfanyl)butyl]prop-2-enamide

Cat. No.: B2929426
CAS No.: 2321335-93-5
M. Wt: 269.36
InChI Key: FPBLYYHLBZTLEU-AATRIKPKSA-N
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Description

(2E)-3-(furan-2-yl)-N-[2-methoxy-4-(methylsulfanyl)butyl]prop-2-enamide is a high-purity chemical compound intended for research and development applications. This synthetic molecule features a furan ring, a prop-2-enamide core, and a unique 2-methoxy-4-(methylsulfanyl)butyl side chain, making it a candidate for investigation in various biochemical pathways. Its specific mechanism of action and primary research applications are areas of active exploration, particularly in early-stage discovery research. Researchers may utilize this compound as a key intermediate or building block in organic synthesis or as a probe for studying novel biological targets. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should conduct thorough safety assessments prior to handling.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-(2-methoxy-4-methylsulfanylbutyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3S/c1-16-12(7-9-18-2)10-14-13(15)6-5-11-4-3-8-17-11/h3-6,8,12H,7,9-10H2,1-2H3,(H,14,15)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPBLYYHLBZTLEU-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCSC)CNC(=O)C=CC1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(CCSC)CNC(=O)/C=C/C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(furan-2-yl)-N-[2-methoxy-4-(methylsulfanyl)butyl]prop-2-enamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Addition of the Methylsulfanyl Group: The methylsulfanyl group is added through nucleophilic substitution reactions using methylthiol.

    Formation of the Amide Bond: The final step involves the formation of the amide bond through the reaction of the furan derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(furan-2-yl)-N-[2-methoxy-4-(methylsulfanyl)butyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The double bond in the prop-2-enamide moiety can be reduced to form the corresponding alkane.

    Substitution: The methoxy and methylsulfanyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as sodium methoxide or thiolates are used under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Saturated amides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-3-(furan-2-yl)-N-[2-methoxy-4-(methylsulfanyl)butyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2E)-3-(furan-2-yl)-N-[2-methoxy-4-(methylsulfanyl)butyl]prop-2-enamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, leading to reduced inflammation and pain.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name (CAS No.) Key Substituents Molecular Formula Molecular Weight Key Features
(Target Compound)
(Not listed in evidence)
- Furan-2-yl
- 2-methoxy-4-(methylsulfanyl)butyl chain
C₁₃H₁₉NO₃S (inferred) ~281.36 (calculated) - Thioether for stability
- Methoxy for solubility
(2E)-3-(furan-2-yl)-N-(4-methylphenyl)prop-2-enamide
(1426293-61-9)
- 4-methylphenyl C₁₄H₁₃NO₂ 227.26 - Simpler structure
- Lacks sulfur, reducing metabolic complexity
(2E)-N-(3-chloro-4-fluorophenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide
(329777-61-9)
- 3-chloro-4-fluorophenyl
- 4-isobutylphenyl
C₁₉H₁₉ClFNO 331.81 - Halogens enhance binding affinity
- Higher molecular weight
(E)-3-(furan-2-yl)-N-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl]prop-2-enamide
(331445-75-1)
- Thiazole sulfonamide
- Carbamothioyl
C₁₇H₁₄N₄O₄S₃ 458.57 - Sulfonamide and thiazole for H-bonding
- High polarity
(2E)-N-benzyl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide
(329778-72-5)
- Benzyl
- 4-isobutylphenyl
C₂₀H₂₃NO 293.40 - Lipophilic benzyl group
- Suitable for CNS targets

Structural and Functional Differences

The compound in substitutes furan with a halogenated phenyl ring, increasing steric bulk and electronic effects, which could enhance receptor binding but reduce solubility.

Substituent Effects :

  • Sulfur-Containing Groups : The target compound’s methylsulfanyl group and the sulfonamide-thiazole system in introduce sulfur, which may improve metabolic stability and binding to enzymes like cyclooxygenase or kinases .
  • Halogenation : The chloro-fluoro substituents in are typical in drug design to block metabolic hotspots (e.g., cytochrome P450 oxidation) .

Biological Activity

The compound (2E)-3-(furan-2-yl)-N-[2-methoxy-4-(methylsulfanyl)butyl]prop-2-enamide, often referred to as a furan-based derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of (2E)-3-(furan-2-yl)-N-[2-methoxy-4-(methylsulfanyl)butyl]prop-2-enamide is C15H25NO3S2C_{15}H_{25}NO_3S_2 with a molecular weight of 331.5 g/mol. The compound features a furan ring, a prop-2-enamide functional group, and a methoxy-sulfanyl butyl side chain.

PropertyValue
Molecular FormulaC15H25NO3S2
Molecular Weight331.5 g/mol
StructureStructure

Synthesis

The synthesis of (2E)-3-(furan-2-yl)-N-[2-methoxy-4-(methylsulfanyl)butyl]prop-2-enamide typically involves multi-step organic reactions. Common synthetic routes include the formation of the furan ring followed by the introduction of the methoxy and methylsulfanyl groups. Reaction conditions often require careful control to ensure high yield and purity.

Anticancer Properties

Research indicates that compounds similar to (2E)-3-(furan-2-yl)-N-[2-methoxy-4-(methylsulfanyl)butyl]prop-2-enamide exhibit significant anticancer activity. For instance, studies on related furan derivatives have shown their ability to bind to the colchicine-binding site on tubulin, inhibiting polymerization and promoting apoptosis in cancer cells .

Case Study:
In vivo studies demonstrated that furan derivatives effectively inhibited tumor growth in various cancer xenograft models. For example, treatment with certain furan-based compounds resulted in tumor growth inhibition rates ranging from 20% to 50% compared to control groups .

Antimicrobial Activity

Additionally, furan derivatives have been investigated for their antimicrobial properties. A study highlighted that certain structural modifications can enhance the antibacterial efficacy against resistant strains of bacteria .

The proposed mechanism of action for (2E)-3-(furan-2-yl)-N-[2-methoxy-4-(methylsulfanyl)butyl]prop-2-enamide involves:

  • Inhibition of Tubulin Polymerization: Similar compounds have been shown to disrupt microtubule dynamics by binding to tubulin.
    Tubulin+CompoundInhibited Polymerization\text{Tubulin}+\text{Compound}\rightarrow \text{Inhibited Polymerization}
  • Induction of Apoptosis: By affecting cell cycle regulation, these compounds can lead to programmed cell death in cancer cells.
  • Antimicrobial Mechanism: The interaction with bacterial cell membranes may lead to increased permeability and cell lysis.

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